molecular formula C23H21N5OS2 B3000171 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide CAS No. 315677-67-9

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide

Cat. No.: B3000171
CAS No.: 315677-67-9
M. Wt: 447.58
InChI Key: NYYWPYJYNHUWHJ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide is a useful research compound. Its molecular formula is C23H21N5OS2 and its molecular weight is 447.58. The purity is usually 95%.
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Biological Activity

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the benzo[b]thiophene core followed by the introduction of the triazole and cyano groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) confirm the structural integrity of the synthesized compound .

Anticancer Properties

Recent studies have indicated that derivatives of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) exhibit promising anticancer activity. For instance, compounds featuring this scaffold have shown selective inhibition against various cancer cell lines. A notable study demonstrated that specific derivatives could inhibit cell proliferation in hepatocellular carcinoma (HCC) models through modulation of pyruvate kinase activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
PKL-05HCC12.5Pyruvate Kinase Inhibition
Compound AA54915.0Induction of Apoptosis
Compound BMCF720.0Cell Cycle Arrest

Anti-inflammatory Activity

In addition to anticancer properties, certain derivatives have been evaluated for their anti-inflammatory effects. Molecular docking studies suggest that these compounds can effectively inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The binding interactions were characterized by favorable energy values and specific hydrogen bonding interactions with key amino acids in the enzyme's active site .

Table 2: Anti-inflammatory Activity

Compound NameEnzyme TargetBinding Energy (kcal/mol)Inhibition (%)
Compound C5-LOX-10.585
Compound DCOX-2-8.030

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The compound's structural features allow for effective binding to target proteins through various interactions such as hydrogen bonds and hydrophobic contacts.

Case Studies

A case study involving a series of synthesized derivatives demonstrated their efficacy against multiple cancer cell lines including A549 and MCF7. The study reported that compound PKL-05 not only exhibited low IC50 values but also showed selectivity towards cancer cells compared to normal cells . Additionally, in vivo studies are warranted to further elucidate the therapeutic potential and safety profile of these compounds.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS2/c1-14-12-20-26-27-23(28(20)18-8-4-2-6-15(14)18)30-11-10-21(29)25-22-17(13-24)16-7-3-5-9-19(16)31-22/h2,4,6,8,12H,3,5,7,9-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYWPYJYNHUWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCCC(=O)NC4=C(C5=C(S4)CCCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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